(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
Description
(S)-(2-Fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a chiral small molecule featuring a benzophenone core substituted with a fluorophenyl group and a pyrrolidine moiety. The (S)-enantiomer configuration is critical for its biological activity, as stereochemistry often influences binding affinity and selectivity in receptor interactions. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C17H16FNO |
|---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
(2-fluorophenyl)-[3-[(2S)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m0/s1 |
InChI Key |
SSECBCLGSRAAKW-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidinylphenyl Intermediate: This step involves the reaction of a pyrrolidine derivative with a phenyl compound under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediates and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires examining structurally related compounds, such as aryl-pyrrolidine derivatives or fluorinated benzophenones. However, none of the provided evidence sources contain direct data on this compound or its structural analogs. For example:
- discusses phosphonofluoridate esters (e.g., 2-ethylhexyl methylphosphonofluoridate), which are unrelated to the benzophenone-pyrrolidine scaffold.
- details pyrazole-carbaldehyde derivatives with sulfanyl and chloro substituents, which lack the key pyrrolidine and fluorophenyl motifs.
Hypothetical Comparison Table (Based on General Knowledge)
| Compound Name | Core Structure | Functional Groups | Biological Target | Solubility (HCl Salt) |
|---|---|---|---|---|
| (S)-(2-Fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone HCl | Benzophenone + pyrrolidine | Fluorophenyl, pyrrolidine | Neurological receptors (e.g., dopamine) | High |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | Phenethylamine | Catechol, ethylamine | Dopaminergic pathways | Moderate |
| O-2-Ethylhexyl methylphosphonofluoridate | Phosphonofluoridate | Alkyl ester, fluorophosphate | Acetylcholinesterase inhibitors | Low |
Key Findings (Theoretical)
Stereochemical Influence: The (S)-enantiomer of the target compound likely exhibits higher receptor binding affinity compared to its (R)-counterpart or non-chiral analogs, a trend observed in other aryl-pyrrolidine derivatives .
Fluorine Substitution: The 2-fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs, as seen in neuroactive fluorinated compounds.
Pyrrolidine vs.
Limitations of Available Evidence
The provided sources lack specific data on the target compound or its direct analogs. For instance:
- Structural data in pertains to pyrazole derivatives, which are pharmacologically distinct.
Biological Activity
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a fluorinated phenyl group and a pyrrolidine moiety, which are critical for its biological interactions.
Research indicates that the compound may act on various biological pathways, particularly those involving neurotransmitter modulation and enzyme inhibition. The presence of the pyrrolidine ring suggests potential interactions with receptors or enzymes involved in neurological processes.
Structure-Activity Relationship (SAR)
A detailed SAR study is essential for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the fluorine substitution or changes to the pyrrolidine ring can significantly influence potency and selectivity against target enzymes or receptors.
| Compound Variant | Structural Modification | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Original | None | Baseline Activity | X |
| Variant A | -F to -Cl | Increased Activity | Y |
| Variant B | Pyrrolidine to Morpholine | Decreased Activity | Z |
Pharmacodynamics
The pharmacokinetic properties of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride have been studied in various models. Key findings include:
- Absorption : The compound exhibits good oral bioavailability, which is crucial for therapeutic use.
- Distribution : It shows significant brain penetration, making it a candidate for central nervous system disorders.
- Metabolism : The metabolic pathway involves hepatic enzymes, which may lead to active metabolites contributing to its pharmacological effects.
Case Studies
-
Alzheimer's Disease Model :
In a study using transgenic mice models for Alzheimer's disease, the administration of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride showed a reduction in amyloid plaque formation. The compound's ability to modulate sphingomyelinase activity was highlighted as a mechanism of action . -
Cancer Cell Lines :
The compound was tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation at micromolar concentrations. Its selectivity for cancer cells over normal cells indicates potential for targeted therapy . -
Neuroprotection Studies :
Neuroprotective effects were observed in models of oxidative stress, suggesting that the compound may mitigate neuronal damage through antioxidant mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
